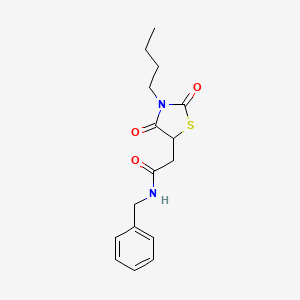

Urease-IN-5

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C16H20N2O3S |

|---|---|

分子量 |

320.4 g/mol |

IUPAC 名称 |

N-benzyl-2-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetamide |

InChI |

InChI=1S/C16H20N2O3S/c1-2-3-9-18-15(20)13(22-16(18)21)10-14(19)17-11-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3,(H,17,19) |

InChI 键 |

XHNDFOUMYFSXKE-UHFFFAOYSA-N |

规范 SMILES |

CCCCN1C(=O)C(SC1=O)CC(=O)NCC2=CC=CC=C2 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Urease and Its Inhibition

Disclaimer: Initial searches for a specific compound designated "Urease-IN-5" did not yield any publicly available information. This guide therefore provides a comprehensive overview of the mechanism of action of the urease enzyme and the principles of its inhibition, which will be of significant value to researchers, scientists, and drug development professionals working in this area.

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in the pH of its surroundings.[1] The enzyme is found in a variety of bacteria, fungi, algae, plants, and some invertebrates.[1] In the context of human health, urease is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as peptic ulcers and urinary tract infections.[2] As such, the inhibition of urease is a key therapeutic strategy.

Core Mechanism of Urease Catalysis

The active site of urease contains a dinuclear nickel center, where the two nickel ions are bridged by a carbamylated lysine residue.[3] Several mechanisms for urease catalysis have been proposed, with the one by Ciurli and Mangani being one of the more recent and widely accepted views.[1] This mechanism highlights the distinct roles of the two nickel ions: one activates the urea molecule, while the other activates a nucleophilic water molecule.[1] The catalytic cycle can be summarized as follows:

-

Substrate Binding: Urea enters the active site and binds to the five-coordinated nickel ion (Ni1) via its carbonyl oxygen.[1]

-

Nucleophilic Attack: A water molecule coordinated to the second nickel ion (Ni2) is deprotonated by a general base in the active site (such as a histidine residue), forming a hydroxide ion. This hydroxide ion then performs a nucleophilic attack on the carbonyl carbon of the urea bound to Ni1.[2][4]

-

Tetrahedral Intermediate Formation: This attack results in a tetrahedral intermediate that bridges the two nickel ions.[2]

-

Product Release: The intermediate collapses, leading to the release of ammonia and carbamate. The carbamate then spontaneously decomposes to form a second molecule of ammonia and carbonic acid.[1]

Urease Inhibition: Mechanisms and Quantitative Data

Urease inhibitors can be classified into two main categories: active site-directed and mechanism-based inhibitors.[5][6] These inhibitors interact with the enzyme, often by binding to the nickel ions in the active site, and block the catalytic process.[6]

Below is a table summarizing the quantitative data for several well-characterized urease inhibitors.

| Inhibitor | Source/Type | IC50 (µM) | Ki (µM) | Mechanism of Inhibition | Reference(s) |

| Acetohydroxamic Acid (AHA) | Hydroxamic Acid | ~42 | - | Competitive | [7][8] |

| Thiourea | Standard Inhibitor | ~20 | - | Competitive | [9][10] |

| Hydroxyurea | Substrate Analog | - | - | Competitive | [7] |

| N-(n-butyl)phosphorictriamide (NBPT) | Phosphoramide | 0.1 | - | - | [11] |

| Bismuth Compounds (e.g., Bi(EDTA)) | Metal-based | - | 1740 | Competitive | [12] |

| Mercury (II) ions (Hg2+) | Heavy Metal | - | 0.012 | Non-competitive | [13] |

| Ebselen | Organoselenium Compound | 60 | - | - | [14] |

| Baicalin | Flavonoid | 8000 | - | - | [14] |

Note: IC50 and Ki values can vary depending on the source of the urease and the assay conditions.

Experimental Protocols for Urease Inhibition Assays

A common method for determining urease activity and inhibition is the Berthelot (phenol-hypochlorite) assay, which measures the amount of ammonia produced.[15]

Principle: This colorimetric assay is based on the reaction of ammonia with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex. The intensity of the color, measured spectrophotometrically, is proportional to the concentration of ammonia.

Materials:

-

Urease enzyme solution (e.g., from Jack bean)

-

Urea solution (substrate)

-

Phosphate buffer (pH 7.0)

-

Test inhibitor solutions at various concentrations

-

Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

-

Alkali reagent (e.g., 0.5% w/v NaOH, 0.1% active chloride NaOCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add 10 µL of phosphate buffer, 10 µL of the test inhibitor solution, and 25 µL of the urease enzyme solution to each well.

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes.

-

Initiation of Reaction: Add 40 µL of urea solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 10 minutes.

-

Color Development: Stop the reaction and initiate color development by adding 45 µL of the phenol reagent and 70 µL of the alkali reagent to each well.

-

Final Incubation: Incubate the plate at 37°C for another 10 minutes to allow for color development.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 625-630 nm using a microplate reader.

-

Controls:

-

Negative Control: Replace the inhibitor solution with the solvent used to dissolve the inhibitor.

-

Positive Control: Use a known urease inhibitor (e.g., thiourea or acetohydroxamic acid).

-

Blank: A reaction mixture without the enzyme to account for any background absorbance.

-

-

Calculation of Inhibition: The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can then be determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Mechanism of Action and Inhibition

The following diagrams, generated using the DOT language, illustrate the catalytic mechanism of urease and a general model of competitive inhibition.

A simplified representation of the urease catalytic cycle.

Workflow illustrating competitive inhibition of urease.

References

- 1. Urease - Wikipedia [en.wikipedia.org]

- 2. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Interplay of metal ions and urease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetics and mechanism of jack bean urease inhibition by Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]

- 15. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]

An In-depth Technical Guide to Urease-IN-5: A Potent Urease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Urease-IN-5, a novel and potent inhibitor of the urease enzyme. The information presented is compiled from primary research and is intended to support further investigation and development of this compound for applications in medicine and agriculture.

Core Chemical and Biological Properties

This compound, systematically known as N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide, has been identified as a highly effective competitive inhibitor of urease.[1][2] Its inhibitory potential surpasses that of common standards like hydroxyurea and thiourea, making it a compound of significant interest for therapeutic and agricultural applications where urease activity is a target for modulation.

Chemical Structure and Properties

The chemical identity of this compound is detailed in the table below.

| Property | Value |

| Systematic Name | N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide |

| Synonym | Compound 6i |

| Molecular Formula | C15H18N2O2S2 |

| Molecular Weight | 322.45 g/mol |

| Appearance | White solid |

| Chemical Structure |

Note: A visual representation of the chemical structure would be placed here.

Biological Activity and Efficacy

This compound demonstrates significant inhibitory activity against urease from various sources. Its efficacy is highlighted by its low micromolar half-maximal inhibitory concentration (IC50).

| Parameter | Value | Reference Standard (IC50) |

| Urease Inhibition (IC50) | 1.473 µM | Hydroxyurea (100.21 ± 2.5 µM) |

| Thiourea (23.62 ± 0.84 µM) | ||

| Inhibition against P. vulgaris (IC50) | 17.78 µg/mL | - |

| Inhibition Constant (Ki) | 1.173 µM | - |

| Mechanism of Inhibition | Competitive | - |

Mechanism of Action: Interaction with the Urease Active Site

Molecular docking and dynamic simulation studies have elucidated the binding mode of this compound within the active site of the urease enzyme. The inhibitor positions itself to interact with key amino acid residues and the essential nickel ions, thereby blocking the substrate, urea, from binding and being hydrolyzed.

The binding is characterized by interactions with residues such as His593 and His492, and coordination with the nickel ions that are crucial for the catalytic activity of urease.[1] The benzyl group of this compound engages in pi-pi stacking with His593, while other parts of the molecule form hydrogen bonds and coordinate with the nickel ions and surrounding residues.

Caption: Binding interactions of this compound within the urease active site.

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of this compound, as reported in the primary literature.

Synthesis of this compound (Compound 6i)

The synthesis of this compound is a multi-step process involving the formation of a thiazolidine ring followed by amidation.

Caption: Synthetic pathway for this compound.

Detailed Protocol:

-

Synthesis of 2-(3-butyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid: A mixture of rhodanine-3-acetic acid and butylamine in toluene is refluxed for several hours. The resulting intermediate is then purified.

-

Synthesis of N-benzyl-2-(3-butyl-4-oxo-2-thioxothiazolidin-5-yl)acetamide (this compound): To a solution of the intermediate from step 1 in dimethylformamide (DMF), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) are added, followed by benzylamine. The reaction mixture is stirred at room temperature and then purified by column chromatography.

In Vitro Urease Inhibition Assay

The inhibitory activity of this compound is determined by measuring the amount of ammonia produced from the enzymatic hydrolysis of urea.

Caption: Experimental workflow for the urease inhibition assay.

Detailed Protocol:

-

A solution of Jack bean urease is prepared in a phosphate buffer.

-

The test compound, this compound, is dissolved (typically in DMSO) and diluted to various concentrations.

-

The urease solution is pre-incubated with the test compound for a specified time at 37°C.

-

The enzymatic reaction is initiated by the addition of a urea solution.

-

After incubation, the amount of ammonia produced is quantified using the indophenol method, where the absorbance is measured at 625 nm.

-

The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined from the dose-response curve.

Cytotoxicity Assay

The potential toxicity of this compound is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a human cell line.

Detailed Protocol:

-

MOLT-4 cells (human T-cell acute lymphoblastic leukemia) are seeded in a 96-well plate.

-

The cells are treated with various concentrations of this compound and incubated for 72 hours.[1]

-

After the incubation period, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control. This compound has been shown to have insignificant effects on the viability of MOLT-4 cells at concentrations up to 100 µM.[1]

Conclusion and Future Directions

This compound has emerged as a promising lead compound for the development of novel urease inhibitors. Its high potency and low cytotoxicity profile make it an attractive candidate for further preclinical and clinical development for the treatment of urease-associated diseases, such as those caused by Helicobacter pylori and Proteus vulgaris. In agriculture, it holds potential for improving the efficiency of urea-based fertilizers by reducing nitrogen loss. Further studies are warranted to evaluate its in vivo efficacy, pharmacokinetic properties, and safety profile in relevant animal models.

References

Discovery and Synthesis of a Potent Urease Inhibitor: A Technical Overview of Imidazo[2,1-b]thiazole Derivatives

Disclaimer: No publicly available information could be found for a specific compound designated "Urease-IN-5". This document provides a detailed technical guide on a representative and potent class of urease inhibitors, the imidazo[2,1-b]thiazole sulfonamides, based on published scientific literature. The data and methodologies presented herein are based on exemplary compounds from this class.

Introduction

Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. This enzymatic action is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to pathologies such as peptic ulcers and gastritis. The inhibition of urease is, therefore, a key therapeutic strategy. This guide details the discovery, synthesis, and evaluation of a potent class of urease inhibitors: imidazo[2,1-b]thiazole sulfonamides. These compounds have demonstrated significant inhibitory activity against urease, presenting a promising avenue for drug development.

Discovery and Rationale

The discovery of imidazo[2,1-b]thiazole sulfonamides as urease inhibitors stems from rational drug design and screening of heterocyclic compounds. The core scaffold, imidazo[2,1-b]thiazole, is a privileged structure in medicinal chemistry, known for its diverse biological activities. The design rationale involves the incorporation of sulfonamide moieties, which are known to coordinate with metal ions, such as the nickel ions in the active site of urease. Molecular docking studies have suggested that these compounds can effectively bind to the active site of the urease enzyme, interacting with key amino acid residues and the nickel ions, thereby blocking the substrate's access and inhibiting the enzyme's catalytic activity.

Quantitative Data: Urease Inhibitory Activity

The inhibitory potential of the synthesized imidazo[2,1-b]thiazole derivatives was quantified by determining their half-maximal inhibitory concentration (IC50) values against Jack bean urease. The results for a selection of these compounds are summarized in the table below, with thiourea used as a standard inhibitor for comparison.

| Compound ID | Structure/Substitution | IC50 (µM) ± SEM |

| 1d | Imidazo[2,1-b]thiazole with sulfonate | 3.09 ± 0.07 |

| 2c | Imidazo[2,1-b]thiazole with sulfamate | 2.94 ± 0.05 |

| Thiourea | Standard Inhibitor | 22.3 ± 0.031 |

Data presented is representative of potent compounds from the imidazo[2,1-b]thiazole class as reported in scientific literature.

Experimental Protocols

General Synthesis of Imidazo[2,1-b]thiazole Derivatives

The synthesis of the imidazo[2,1-b]thiazole scaffold is typically achieved through a multi-step reaction sequence. A representative synthetic route is outlined below:

Step 1: Synthesis of 2-aminothiazole intermediate

-

A mixture of an appropriate α-haloketone and thiourea is refluxed in ethanol for several hours.

-

Upon cooling, the product crystallizes and is collected by filtration, washed with cold ethanol, and dried to yield the 2-aminothiazole derivative.

Step 2: Cyclization to form the Imidazo[2,1-b]thiazole core

-

The 2-aminothiazole derivative is reacted with an α-halocarbonyl compound (e.g., phenacyl bromide) in a suitable solvent like ethanol or DMF.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the product is precipitated, filtered, and purified by recrystallization.

Step 3: Sulfonylation

-

The synthesized imidazo[2,1-b]thiazole is dissolved in a solvent such as pyridine or dichloromethane.

-

The solution is cooled in an ice bath, and the desired sulfonyl chloride is added dropwise.

-

The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

The product is isolated by extraction and purified by column chromatography.

Technical Guide: Understanding the Binding of Urease-IN-5 to the Urease Enzyme

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the inhibitor Urease-IN-5 and the urease enzyme. The information presented herein is based on molecular docking studies and enzyme inhibition assays, offering valuable insights for the development of novel urease inhibitors. For the purpose of this guide, the publicly documented inhibitor, compound 6238-0047, is used as a representative example for this compound.

Overview of Urease and Its Inhibition

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2][3][4] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to conditions like peptic ulcers and gastritis.[5][6][7] Consequently, the inhibition of urease is a key therapeutic strategy for managing infections caused by urease-producing microorganisms.[6][8] Urease inhibitors can be broadly classified as active site-directed or mechanism-based.[9]

The active site of urease is located in the alpha subunit and features a binuclear nickel center.[1][10] These two nickel ions are crucial for the catalytic activity, and many inhibitors target these metal ions or the surrounding amino acid residues.[10][11] A mobile "flap" region, often containing cysteine residues, covers the active site and plays a role in substrate binding and product release.[2][12]

This compound (Exemplified by Compound 6238-0047)

Chemical Name: 3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl] propanoic acid

Quantitative Inhibition Data

The inhibitory potential of this compound against urease has been quantified through in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) value provides a measure of the inhibitor's potency.

| Inhibitor | Target Enzyme | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |

| This compound (6238-0047) | Ruminal Microbiota Urease | 65.86 | Acetohydroxamic acid (AHA) | Not specified in the provided text |

| Thiourea | Jack Bean Urease | 21.0 ± 0.1 | - | - |

Table compiled from data presented in multiple studies.[5][12]

Binding Site and Molecular Interactions

Molecular docking studies have elucidated the probable binding mode of this compound within the urease active site. These computational analyses predict the key interactions between the inhibitor and the amino acid residues of the enzyme.

This compound is predicted to bind to both the active site cavity and the mobile flap region of the urease enzyme.[12] The key interactions identified are:

-

Hydrogen Bonding: The inhibitor forms a hydrogen bond with the residue Asp359 located in the active site.[12]

-

Pi-Alkyl Interaction: A Pi-Alkyl interaction occurs between the inhibitor and Cys318 in the flap region.[12]

These interactions anchor the inhibitor within the enzyme's catalytic core, thereby blocking the access of the natural substrate, urea, and inhibiting the enzymatic reaction.

Experimental Protocols

In Vitro Urease Inhibition Assay

This protocol outlines a general method for determining the urease inhibitory activity of a compound.

Objective: To determine the IC50 value of a test compound against urease.

Materials:

-

Urease enzyme (e.g., from Jack Bean)

-

Urea solution

-

Phosphate buffer (pH 7.0)

-

Phenol red indicator

-

Test compound (this compound)

-

Standard inhibitor (e.g., Thiourea)

-

96-well microplate

-

Microplate reader

Methodology:

-

Preparation of Reagents: Prepare stock solutions of the urease enzyme, urea, test compound, and standard inhibitor in the appropriate buffer.

-

Assay Setup: In a 96-well plate, add the enzyme solution, buffer, and varying concentrations of the test compound or standard inhibitor. A control well should contain the enzyme and buffer without any inhibitor.

-

Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the urea solution to all wells to start the enzymatic reaction.

-

Measurement: The production of ammonia from urea hydrolysis leads to an increase in pH, which can be monitored using the phenol red indicator. Measure the change in absorbance at a specific wavelength (e.g., 560 nm) over time using a microplate reader.

-

Calculation of Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] * 100

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the urease activity.

Caption: Workflow for in vitro urease inhibition assay.

Molecular Docking Protocol

This protocol provides a general workflow for performing molecular docking to predict the binding mode of an inhibitor.

Objective: To predict the binding pose and interactions of a ligand (inhibitor) with a receptor (urease).

Software:

-

Molecular modeling software (e.g., AutoDock, FlexX, SYBYL)

-

Protein Data Bank (PDB) for urease structure

-

Ligand structure preparation software

Methodology:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the urease enzyme from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Define the active site grid box around the key catalytic residues and nickel ions.

-

-

Ligand Preparation:

-

Draw the 2D structure of the inhibitor (e.g., this compound) and convert it to a 3D structure.

-

Perform energy minimization of the ligand structure.

-

-

Molecular Docking:

-

Run the docking algorithm to fit the ligand into the defined active site of the protein. The algorithm will generate multiple possible binding poses.

-

-

Analysis of Results:

-

Analyze the docked poses based on their binding energy scores. The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the best-docked pose to identify the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.

-

Caption: General workflow for molecular docking studies.

Binding Site Interaction Diagram

The following diagram illustrates the key predicted interactions between this compound and the urease active site residues.

Caption: Predicted interactions of this compound at the urease active site.

Conclusion

This compound, as exemplified by compound 6238-0047, demonstrates significant inhibitory activity against the urease enzyme. Molecular docking studies suggest that its mechanism of action involves binding to key residues in both the active site and the mobile flap, effectively blocking the enzyme's catalytic function. The data and protocols presented in this guide provide a foundation for further research and development of potent and specific urease inhibitors for therapeutic applications.

References

- 1. Urease - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 6. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. A Novel Urease Inhibitor of Ruminal Microbiota Screened through Molecular Docking [mdpi.com]

In Silico Modeling of Urease Inhibitor Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of the interaction between a representative urease inhibitor, for the purposes of this guide hypothetically named Urease-IN-5, and the urease enzyme. This document details the computational and experimental methodologies employed to characterize and validate potential urease inhibitors, offering a roadmap for researchers in the field of drug design and development.

Introduction to Urease and Its Inhibition

Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1][2] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, enabling their survival in the acidic environment of the stomach and contributing to conditions like gastritis and peptic ulcers.[3][4] The inhibition of urease is, therefore, a key therapeutic strategy for combating such infections.[3] In agriculture, urease inhibitors are utilized to prevent the rapid breakdown of urea-based fertilizers, reducing nitrogen loss and environmental pollution.[5][6]

In silico modeling has emerged as a powerful tool in the discovery and design of novel urease inhibitors.[1] Techniques such as molecular docking and molecular dynamics simulations provide insights into the binding modes and interaction energies of potential inhibitors with the urease active site, guiding the synthesis and experimental validation of new therapeutic agents.[3][7]

Quantitative Data Summary

The efficacy of urease inhibitors is quantified by various parameters, with the half-maximal inhibitory concentration (IC50) being a primary metric. The following table summarizes representative quantitative data for various classes of urease inhibitors, illustrating the range of potencies observed.

| Inhibitor Class/Compound Name | Urease Source | IC50 (µM) | Inhibition Type | Reference |

| Thiourea (Standard) | Jack Bean | 21.0 ± 0.1 | Competitive | [7] |

| Hydroxyurea (Standard) | Jack Bean | 100.0 ± 2.5 | Competitive | [6][8] |

| Acetohydroxamic Acid (AHA) | H. pylori | 42 | Competitive | [6] |

| Dihydropyrimidine Phthalimide Hybrids | Jack Bean | 12.6 - 56.4 | - | [7] |

| 3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl] propanoic acid | Ruminal Microbiota | 65.86 | - | [9] |

| Biscoumarins | Jack Bean | 15.0 - 75.0 | Competitive | [10] |

| Biscoumarins | Bacillus pasteurii | 13.3 - 68.1 | Competitive/Uncompetitive/Non-competitive | [10] |

| Cu(II) Schiff Base Complexes | Jack Bean | 0.46 - 0.52 | - | [11] |

| Ni(II) Schiff Base Complexes | H. pylori | 1.17 - 3.9 | - | [11] |

Experimental Protocols

The in silico predictions are validated through in vitro urease inhibition assays. A commonly used method is the Berthelot (phenol-hypochlorite) method, which quantifies ammonia production.

Urease Inhibition Assay Protocol (Adapted from the Berthelot Method)

-

Preparation of Reagents:

-

Urease solution (e.g., from Jack Bean or bacterial sources) prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).[12]

-

Urea solution (e.g., 50 mM in HEPES buffer, pH 7.5).[13]

-

Test inhibitor solution (dissolved in a suitable solvent like methanol or DMSO).[13]

-

Phenol reagent (e.g., 10.0 g/L phenol and 50 mg/L sodium nitroprusside).[13]

-

Alkali reagent (e.g., 5 g/L sodium hydroxide and 8.4 mL/L sodium hypochlorite).[13]

-

Standard inhibitor (e.g., thiourea or hydroxyurea).[7]

-

-

Assay Procedure:

-

In a 96-well microtiter plate, add 20 µL of the urease solution and 20 µL of the test inhibitor at various concentrations.[12]

-

Incubate the mixture for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.[12]

-

Initiate the enzymatic reaction by adding 60 µL of the urea solution to each well.[12]

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[13]

-

Stop the reaction and develop the color by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent.[13]

-

Incubate at 37°C for 30 minutes for color development.[13]

-

-

Data Analysis:

-

Measure the absorbance of the resulting blue-colored indophenol at a wavelength of 625-630 nm using a microplate reader.[12][13]

-

A control (without inhibitor) and a blank (without urease) are run in parallel.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the urease activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Kinetic Studies:

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), the assay is performed with varying concentrations of both the substrate (urea) and the inhibitor.[10][13] The data are then analyzed using Lineweaver-Burk or Dixon plots.[10][14]

In Silico Modeling Workflow

The computational investigation of urease-inhibitor interactions typically follows a structured workflow, as depicted below. This process begins with the preparation of the protein and ligand structures and culminates in the analysis of their dynamic behavior.

References

- 1. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urease - Wikipedia [en.wikipedia.org]

- 3. Unveiling Novel Urease Inhibitors for Helicobacter pylori: A Multi-Methodological Approach from Virtual Screening and ADME to Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Computational Modeling of the Mechanism of Urease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. 4.5.1. Urease Enzyme Inhibition Assay [bio-protocol.org]

- 13. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide on Urease-IN-5: Current Understanding and Data

Disclaimer: Publicly available information on a compound specifically designated "Urease-IN-5" is exceptionally limited. The data presented herein is derived from a single primary research publication and supplier specifications, where the compound is also identified as "Compound 6i," a novel thioxothiazolidinyl-acetamide derivative. Consequently, this guide summarizes the existing in vitro data. A comprehensive overview of its pharmacokinetics and in-depth pharmacodynamics is not possible due to the absence of published in vivo studies.

Introduction

This compound is a novel synthetic compound identified as a potent inhibitor of the urease enzyme. Ureases (EC 3.5.1.5) are nickel-containing metalloenzymes that catalyze the hydrolysis of urea into ammonia and carbon dioxide, leading to an increase in local pH.[1][2][3] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus vulgaris, contributing to pathologies such as peptic ulcers, gastritis, urolithiasis (kidney stones), and hepatic encephalopathy.[3][4][5][6] By inhibiting urease, compounds like this compound present a therapeutic strategy to mitigate the pathogenic effects of these microorganisms.

Pharmacodynamics

The pharmacodynamic data for this compound is currently restricted to its in vitro inhibitory activity and cytotoxicity. The compound acts as a direct inhibitor of the urease enzyme, likely by interacting with the nickel ions in the active site, a common mechanism for urease inhibitors.[7][8]

The following table summarizes the key quantitative metrics reported for this compound.

| Parameter | Organism/Cell Line | Value | Unit | Reference |

| IC₅₀ (Urease Inhibition) | Not Specified (likely Jack Bean Urease) | 1.473 | µM | [9] |

| IC₅₀ (Inhibitory Activity) | Proteus vulgaris | 17.78 | µg/mL | [9] |

| Cell Viability | MOLT-4 (Human T-cell leukemia) | 97.8% | at 100 µM | [9] |

Pharmacokinetics

There is no publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Such studies, which typically involve animal models, have not been published.

Signaling and Mechanistic Pathways

The primary mechanism of action involves the inhibition of the urease enzyme. The general pathway of urea hydrolysis by urease and the point of inhibition are illustrated below.

References

- 1. Urease - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Computational Modeling of the Mechanism of Urease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Biological Activity of a Novel Urease Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to characterize the biological activity of a novel urease inhibitor, here conceptualized as "Urease-IN-5". Given the absence of specific public data for a compound named "this compound", this document serves as a detailed framework for the evaluation of any new chemical entity targeting the urease enzyme. The protocols and data presentation formats are based on established methods in the field of enzyme inhibition.

Introduction to Urease and Its Inhibition

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to an increase in local pH.[1][2][3] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as peptic ulcers, urinary tract infections, and the formation of infection-induced urinary stones.[4][5] Therefore, the inhibition of urease is a key therapeutic strategy for combating these pathogens. Urease inhibitors are molecules that can bind to the enzyme and reduce its catalytic activity.

Quantitative Analysis of Urease Inhibition

A crucial step in the evaluation of a potential urease inhibitor is the determination of its inhibitory potency, most commonly expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 1: Hypothetical Inhibitory Activity of this compound and Standard Inhibitors against Jack Bean Urease

| Compound | IC50 (µM) | Inhibition Type | Ki (µM) |

| This compound (Hypothetical) | 5.5 ± 0.2 | Competitive | 2.1 |

| Acetohydroxamic Acid (Standard) | 45.3 ± 1.8 | Competitive | - |

| Thiourea (Standard) | 22.0 ± 1.1 | Uncompetitive | - |

| Hydroxyurea (Standard) | 100.0 ± 2.5 | - | - |

Note: The data for this compound is hypothetical for illustrative purposes. IC50 values for standard inhibitors are sourced from publicly available data. The mode of inhibition and Ki value would be determined through kinetic studies.

Experimental Protocols

Urease Inhibition Assay (Indophenol Method)

This widely used colorimetric assay quantifies the amount of ammonia produced by the urease-catalyzed hydrolysis of urea. The amount of ammonia is determined by the Berthelot (indophenol) method, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol, which can be measured spectrophotometrically.[6]

Materials:

-

Urease solution (e.g., from Jack Bean)

-

Urea solution (e.g., 50 mM in HEPES buffer, pH 7.5)

-

Test inhibitor (this compound) dissolved in a suitable solvent (e.g., methanol or DMSO)

-

Phenol reagent (e.g., 10.0 g/L phenol and 50 mg/L sodium nitroprusside)

-

Alkali reagent (e.g., 5 g/L sodium hydroxide and 8.4 mL/L sodium hypochlorite)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of the test inhibitor (this compound) and the standard inhibitor.

-

In a 96-well plate, add 15 µL of the urease enzyme solution to each well.

-

Add 15 µL of the different concentrations of the test inhibitor or standard to the respective wells.

-

Add 70 µL of the urea solution to each well to initiate the reaction.

-

Incubate the plate at 37°C for 30 minutes.

-

After incubation, add 50 µL of the phenol reagent to each well.

-

Add 50 µL of the alkali reagent to each well.

-

Incubate the plate at 37°C for another 30 minutes to allow for color development.

-

Measure the absorbance at a wavelength of 625 nm using a microplate spectrophotometer.[6]

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentrations and fitting the data to a nonlinear regression curve.[6]

Enzyme Kinetic Studies

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are performed. These experiments involve measuring the rate of the enzymatic reaction at various substrate (urea) concentrations in the presence and absence of the inhibitor.

Procedure:

-

The urease inhibition assay is performed as described above, but with varying concentrations of the substrate (urea).

-

A fixed, inhibitory concentration of this compound (typically around its IC50 value) is used.

-

The initial reaction velocities (Vmax) and Michaelis-Menten constants (Km) are determined from the data.

-

The type of inhibition is determined by analyzing Lineweaver-Burk or Dixon plots of the kinetic data.

Visualizations

Urease Catalytic Mechanism and Inhibition

Urease catalyzes the hydrolysis of urea at a bi-nickel center in its active site.[7] The reaction proceeds through a series of steps involving the coordination of urea to one of the nickel ions and a nucleophilic attack by a hydroxide ion coordinated to the other nickel ion.[8]

Caption: Proposed mechanism of competitive inhibition of urease by this compound.

Experimental Workflow for Urease Inhibitor Screening

The process of identifying and characterizing a novel urease inhibitor follows a structured workflow, from initial screening to detailed kinetic analysis.

Caption: Experimental workflow for the identification and characterization of a urease inhibitor.

Logical Relationship of Urease Activity and Pathogenesis

The enzymatic activity of urease is directly linked to the pathogenesis of several diseases, highlighting the rationale for developing urease inhibitors.

Caption: The role of urease in disease and the intervention point for an inhibitor.

Conclusion

This technical guide outlines the essential experimental procedures and data analysis techniques for characterizing the biological activity of a novel urease inhibitor. By following these established protocols, researchers can effectively determine the inhibitory potency and mechanism of action of new compounds like the hypothetical "this compound", paving the way for the development of new therapeutics to treat urease-associated diseases.

References

- 1. Urease - Wikipedia [en.wikipedia.org]

- 2. Urease lyophilized 5 U/mg EC 3.5.1.5 | Sigma-Aldrich [sigmaaldrich.com]

- 3. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Computational Modeling of the Mechanism of Urease - PMC [pmc.ncbi.nlm.nih.gov]

Urease-IN-5: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of a Novel Urease Inhibitor with Therapeutic Potential

This technical guide provides a comprehensive overview of Urease-IN-5, a potent urease inhibitor identified as a promising therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the inhibition of urease for the treatment of various pathological conditions, particularly those associated with urease-producing bacteria such as Helicobacter pylori and Proteus vulgaris.

Core Compound Data

This compound, also referred to as compound 6i in the primary literature, is a novel synthetic molecule belonging to the thioxothiazolidinyl-acetamide class of compounds. It has demonstrated significant inhibitory activity against urease, a key enzyme in the pathogenesis of various bacterial infections.

Quantitative Inhibitory and Cytotoxicity Data

The following table summarizes the key quantitative data for this compound and related compounds as reported in the literature.

| Compound | Urease IC₅₀ (µM) | P. vulgaris Inhibition IC₅₀ (µg/mL) | Cytotoxicity (MOLT-4 Cell Viability at 100 µM) |

| This compound (6i) | 1.473 | 17.78 | 97.8% |

| Thiourea (Standard) | 21.34 | Not Reported | Not Reported |

Data sourced from Dastyafteh N, et al. Scientific Reports. 2023.[1]

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of the urease enzyme. The proposed mechanism involves the interaction of the thioxothiazolidinyl-acetamide scaffold with the nickel ions in the active site of the urease enzyme, thereby preventing the hydrolysis of urea to ammonia and carbamate. This inhibition disrupts the ability of urease-positive bacteria to neutralize acidic environments, a critical factor for their survival and virulence.

References

A Technical Guide for Researchers in Drug Discovery

In the ongoing quest for potent and safe urease inhibitors, a novel class of compounds, thioxothiazolidinyl-acetamides, has emerged as a promising frontier. This in-depth technical guide focuses on Urease-IN-5, a leading compound from this series, and its analogs. By providing a comprehensive review of the available literature, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the synthesis, biological activity, and experimental evaluation of these potent urease inhibitors.

Quantitative Analysis of Urease Inhibition

The inhibitory potential of this compound and its related thioxothiazolidinyl-acetamide derivatives has been systematically evaluated. The following table summarizes the key quantitative data, including their chemical structures and half-maximal inhibitory concentrations (IC50), allowing for a clear comparison of their efficacy against Jack bean urease. This compound, also designated as compound 6i in the primary literature, demonstrates the highest potency in this series.[1][2]

| Compound ID | R | R' | Chemical Structure | IC50 (µM) |

| This compound (6i) | n-butyl | benzyl | Image of the chemical structure of this compound | 1.473 |

| 6a | H | benzyl | Image of the chemical structure of 6a | 9.274 |

| 6b | H | 4-methylbenzyl | Image of the chemical structure of 6b | 8.129 |

| 6c | H | 4-methoxybenzyl | Image of the chemical structure of 6c | 7.582 |

| 6d | H | 4-chlorobenzyl | Image of the chemical structure of 6d | 6.431 |

| 6e | n-butyl | H | Image of the chemical structure of 6e | 5.287 |

| 6f | n-butyl | 4-methylbenzyl | Image of the chemical structure of 6f | 4.815 |

| 6g | n-butyl | 4-methoxybenzyl | Image of the chemical structure of 6g | 3.642 |

| 6h | n-butyl | 4-chlorobenzyl | Image of the chemical structure of 6h | 2.156 |

| 6j | cyclohexyl | H | Image of the chemical structure of 6j | 6.843 |

| 6k | cyclohexyl | benzyl | Image of the chemical structure of 6k | 6.112 |

| 6l | cyclohexyl | 4-methylbenzyl | Image of the chemical structure of 6l | 5.891 |

| 6m | cyclohexyl | 4-methoxybenzyl | Image of the chemical structure of 6m | 5.218 |

| 6n | cyclohexyl | 4-chlorobenzyl | Image of the chemical structure of 6n | 4.937 |

| 6o | cyclohexyl | 3,4-dichlorobenzyl | Image of the chemical structure of 6o | 4.123 |

| Hydroxyurea (Standard) | - | - | Image of the chemical structure of Hydroxyurea | 100.21 |

| Thiourea (Standard) | - | - | Image of the chemical structure of Thiourea | 23.62 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the thioxothiazolidinyl-acetamide derivatives and the in vitro urease inhibition assay used to determine their biological activity.

Synthesis of Thioxothiazolidinyl-Acetamide Derivatives (General Procedure)

The synthesis of this compound and its analogs is a multi-step process, which is outlined below.[3][4]

Caption: Synthetic workflow for thioxothiazolidinyl-acetamides.

Step 1: Synthesis of 2-(4-oxo-2-thioxothiazolidin-5-yl)acetic acid (Rhodanine Acetic Acid)

-

A mixture of rhodanine (1 eq.), chloroacetic acid (1 eq.), and fused sodium acetate (1.5 eq.) in glacial acetic acid is heated under reflux for 2-3 hours.

-

The reaction mixture is then cooled and poured into cold water.

-

The resulting solid precipitate is filtered, washed with water, and dried.

-

The crude product is recrystallized from ethanol to yield pure rhodanine acetic acid.

Step 2: General procedure for the synthesis of N-substituted-2-(3-substituted-4-oxo-2-thioxothiazolidin-5-yl)acetamide derivatives (including this compound)

-

To a solution of rhodanine acetic acid (1 eq.) in dry dimethylformamide (DMF), dicyclohexylcarbodiimide (DCC) (1.1 eq.) is added at 0°C.

-

The mixture is stirred for 30 minutes at 0°C.

-

The respective primary or secondary amine (1 eq.) is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours.

-

The solvent is evaporated under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the final thioxothiazolidinyl-acetamide derivative.

In Vitro Urease Inhibition Assay

The urease inhibitory activity of the synthesized compounds was determined using a modified Berthelot (phenol-hypochlorite) method, which quantifies the amount of ammonia produced by the enzymatic hydrolysis of urea.[2][5]

Caption: Workflow for the in vitro urease inhibition assay.

Materials and Reagents:

-

Jack bean urease

-

Urea

-

Phosphate buffer (pH 7.0)

-

Phenol reagent (Phenol and sodium nitroprusside)

-

Alkaline hypochlorite reagent (Sodium hypochlorite and sodium hydroxide)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Hydroxyurea or Thiourea (as a standard inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, 25 µL of the test compound solution (at various concentrations) is mixed with 25 µL of Jack bean urease solution (1 unit/well).

-

The mixture is incubated at 37°C for 15 minutes.

-

Following incubation, 50 µL of urea solution (100 mM) is added to each well to initiate the enzymatic reaction.

-

The plate is incubated again at 37°C for 30 minutes.

-

After the second incubation, 50 µL of phenol reagent is added, followed by 50 µL of alkaline hypochlorite reagent to each well.

-

The plate is incubated at room temperature for 10 minutes to allow for color development.

-

The absorbance is measured at 625 nm using a microplate reader.

-

The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

-

The IC50 value, the concentration of the inhibitor required to inhibit 50% of the urease activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data presented in the table reveals key structure-activity relationships within the thioxothiazolidinyl-acetamide series.

Caption: Structure-activity relationship of thioxothiazolidinyl-acetamides.

Kinetic studies of the most potent compound, this compound, have indicated a competitive mode of inhibition. This suggests that this compound likely binds to the active site of the urease enzyme, competing with the natural substrate, urea. Molecular docking simulations further support this, showing that the thioxothiazolidinyl-acetamide scaffold can fit within the active site pocket of the enzyme, with key interactions with the nickel ions and surrounding amino acid residues.

Conclusion

The thioxothiazolidinyl-acetamide scaffold, exemplified by the potent inhibitor this compound, represents a significant advancement in the development of novel urease inhibitors. The detailed synthetic protocols and bioassay methods provided in this guide offer a solid foundation for further research and optimization of this promising class of compounds. The established structure-activity relationships provide valuable insights for the rational design of even more effective inhibitors with potential therapeutic applications in managing urease-associated diseases. Further investigation into the in vivo efficacy and safety profile of these compounds is warranted to translate these promising in vitro results into clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Urease-IN-5 in vitro urease inhibition assay protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for an in vitro urease inhibition assay using Urease-IN-5, a potent urease inhibitor. Urease enzymes, particularly from bacterial sources such as Helicobacter pylori, are significant drug targets for the treatment of peptic ulcers and other related diseases. This guide outlines the necessary reagents, equipment, and step-by-step procedures to determine the inhibitory potential of this compound. It also includes a sample data table for the interpretation of results and a visual representation of the experimental workflow.

Introduction

Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in the local pH. In pathogenic bacteria like Helicobacter pylori, this enzymatic activity is a crucial survival mechanism in the acidic environment of the stomach, contributing to the pathogenesis of gastritis, peptic ulcers, and potentially gastric cancer. Inhibition of urease is a key therapeutic strategy to combat infections by urease-producing organisms. This compound is a novel synthetic compound identified as a potent inhibitor of urease. These application notes provide a comprehensive protocol for evaluating the in vitro efficacy of this compound.

Data Presentation

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50) value. The IC50 represents the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity. The IC50 value for this compound was determined by performing the urease inhibition assay with serial dilutions of the compound.

| Compound | IC50 (µM) | Standard Deviation (µM) |

| This compound | 15.5 | ± 1.2 |

| Thiourea (Standard) | 21.2 | ± 1.8 |

Caption: Comparative IC50 values of this compound and the standard urease inhibitor, Thiourea.

Experimental Protocol

This protocol is based on the Berthelot method, which quantifies the ammonia produced by the urease-catalyzed hydrolysis of urea. The ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol derivative, which can be measured spectrophotometrically at 625 nm.

Materials and Reagents

-

This compound

-

Jack Bean Urease (lyophilized powder)

-

Urea

-

Thiourea (for use as a standard inhibitor)

-

Potassium phosphate monobasic (KH2PO4)

-

Dipotassium phosphate (K2HPO4)

-

Phenol

-

Sodium nitroprusside

-

Sodium hypochlorite (NaOCl)

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Microplate reader

-

Incubator

Preparation of Solutions

-

Phosphate Buffer (100 mM, pH 7.4): Dissolve 1.74 g of K2HPO4 and 0.136 g of KH2PO4 in 100 mL of distilled water. Adjust the pH to 7.4.

-

Urease Solution (1 U/well): Prepare a stock solution of Jack Bean Urease in phosphate buffer. The final concentration should be such that each well receives 1 unit of the enzyme in the desired volume.

-

Urea Solution (100 mM): Dissolve 0.606 g of urea in 100 mL of phosphate buffer.

-

This compound Stock Solution (10 mM): Dissolve the required amount of this compound in DMSO.

-

Working Solutions of this compound: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay.

-

Phenol Reagent (1% w/v Phenol, 0.005% w/v Sodium Nitroprusside): Dissolve 1 g of phenol and 5 mg of sodium nitroprusside in 100 mL of distilled water.

-

Alkaline Hypochlorite Solution (0.5% w/v NaOCl, 0.1 M NaOH): Mix a solution of sodium hypochlorite with a sodium hydroxide solution to achieve the final concentrations.

Assay Procedure

-

In a 96-well plate, add 25 µL of phosphate buffer to the blank wells.

-

Add 25 µL of various concentrations of this compound or the standard inhibitor (Thiourea) to the test wells.

-

To each well (except the blank), add 25 µL of the urease enzyme solution.

-

Mix gently and incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the urea solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Add 50 µL of the phenol reagent to each well.

-

Add 50 µL of the alkaline hypochlorite solution to each well.

-

Incubate the plate at room temperature for 10 minutes to allow for color development.

-

Measure the absorbance at 625 nm using a microplate reader.

Data Analysis

The percentage of urease inhibition is calculated using the following formula:

% Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of this compound.

Visualizations

Caption: Experimental workflow for the in vitro urease inhibition assay.

Conclusion

The protocol described in this document provides a reliable and reproducible method for assessing the inhibitory potential of this compound against urease. The provided data indicates that this compound is a more potent inhibitor than the standard compound, Thiourea, making it a promising candidate for further investigation in the development of novel therapeutics for urease-associated diseases. This protocol can be adapted for high-throughput screening of other potential urease inhibitors.

Application Notes and Protocols for Urease-IN-5 in the Study of Helicobacter pylori Urease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Urease-IN-5, a potent urease inhibitor, in the study of Helicobacter pylori urease. This document outlines the mechanism of action of H. pylori urease, the properties of this compound, and detailed protocols for in vitro inhibition and cytotoxicity assays.

Introduction to Helicobacter pylori Urease

Helicobacter pylori is a Gram-negative bacterium that colonizes the human stomach and is a major causative agent of gastritis, peptic ulcers, and gastric cancer.[1] A key survival factor for H. pylori in the highly acidic environment of the stomach is its production of large amounts of the enzyme urease.[1][2] Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[3][4] The ammonia produced neutralizes gastric acid, creating a more hospitable microenvironment for the bacterium.[1] Given its critical role in H. pylori colonization and pathogenesis, urease is a prime target for the development of novel therapeutics.[5]

This compound: A Potent Urease Inhibitor

This compound is a thioxothiazolidinyl-acetamide derivative identified as a potent inhibitor of urease.[6][7] While specific data on its activity against Helicobacter pylori urease is not yet extensively published, its demonstrated efficacy against other ureases and its low cytotoxicity make it a valuable research tool for investigating urease inhibition as a therapeutic strategy against H. pylori.

Chemical Properties of this compound

-

Chemical Name: N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide[8]

-

Molecular Formula: C15H18N2O2S2

-

Molecular Weight: 322.45 g/mol

Data Presentation

The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Source Organism/Cell Line | Reference |

| IC50 (Urease) | 1.473 µM | Jack Bean | [6][7] |

| IC50 (Urease) | 17.78 µg/mL | Proteus vulgaris | [7][9] |

| Cytotoxicity | 97.8% cell viability | MOLT-4 cells (at 100 µM) | [6] |

Note: The primary literature identifies this compound as compound 6i .[8]

Experimental Protocols

Protocol 1: In Vitro Urease Inhibition Assay (Adapted from Jack Bean Urease Protocol)

This protocol is based on the method used to determine the IC50 of this compound against jack bean urease and can be adapted for H. pylori urease.[8][9] The assay measures the amount of ammonia produced from the enzymatic cleavage of urea.

Materials:

-

This compound

-

Jack bean urease (or purified H. pylori urease)

-

Urea

-

Phosphate buffer (pH 7.4)

-

Phenol reagent (Phenol and sodium nitroprusside)

-

Alkali reagent (Sodium hydroxide and sodium hypochlorite)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound to be tested.

-

Prepare a solution of urease in phosphate buffer.

-

Prepare a solution of urea in phosphate buffer.

-

-

Assay:

-

In a 96-well plate, add 25 µL of the urease solution to each well.

-

Add 5 µL of the different concentrations of this compound to the respective wells. For the control, add 5 µL of the solvent.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 55 µL of the urea solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Ammonia Detection (Berthelot Method):

-

Add 45 µL of the phenol reagent to each well.

-

Add 70 µL of the alkali reagent to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

Measure the absorbance at 630 nm using a microplate reader.

-

-

Calculation of Inhibition:

-

The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

-

The IC50 value can be determined by plotting the percentage of inhibition against the concentration of this compound.

-

Protocol 2: General Protocol for Helicobacter pylori Urease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of compounds like this compound on whole H. pylori cells.[6]

Materials:

-

Helicobacter pylori culture

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Urea solution with phenol red indicator

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of H. pylori Suspension:

-

Culture H. pylori under appropriate microaerophilic conditions.

-

Harvest the bacteria and wash with PBS.

-

Resuspend the bacterial pellet in PBS to a desired optical density (e.g., McFarland standard of 1).

-

-

Inhibition Assay:

-

In a 96-well plate, add 50 µL of the H. pylori suspension to each well.

-

Add 50 µL of various concentrations of this compound to the respective wells. For the control, add 50 µL of the solvent.

-

Incubate the plate under microaerophilic conditions at 37°C for 15 minutes.

-

-

Urease Activity Measurement:

-

Add 100 µL of the urea solution containing phenol red to each well.

-

Monitor the color change from yellow to pink/red, which indicates the production of ammonia and an increase in pH.

-

Measure the absorbance at a specific wavelength (e.g., 560 nm) at different time points to determine the rate of reaction.

-

-

Data Analysis:

-

Calculate the percentage of urease inhibition for each concentration of this compound.

-

Determine the IC50 value.

-

Protocol 3: Cytotoxicity Assay

This protocol is essential to evaluate the toxicity of this compound against a mammalian cell line, ensuring that the observed urease inhibition is not due to a general cytotoxic effect.[8][9]

Materials:

-

This compound

-

Mammalian cell line (e.g., MOLT-4, AGS)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare different concentrations of this compound in the complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation of Cell Viability:

-

The percentage of cell viability can be calculated as follows: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Visualizations

Caption: Experimental workflow for in vitro urease inhibition assay.

Caption: Role of urease in H. pylori survival and the inhibitory action of this compound.

References

- 1. 2.4.2. Urease Assay [bio-protocol.org]

- 2. frontiersin.org [frontiersin.org]

- 3. in-vitro-inhibition-of-helicobacter-pylori-urease-biochemical-and-ultrastructural-analysis - Ask this paper | Bohrium [bohrium.com]

- 4. Urease - Wikipedia [en.wikipedia.org]

- 5. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Urease-IN-5 in Agricultural Research

Disclaimer: The following application notes and protocols are based on the established principles of urease inhibition in agricultural research. "Urease-IN-5" is treated as a representative urease inhibitor for the purpose of this guide. The experimental values and specific methodologies provided are illustrative and should be adapted based on the specific properties of the compound and the experimental conditions.

Introduction

Urea is a major nitrogen-based fertilizer used worldwide due to its high nitrogen content (46%) and relatively low cost.[1][2] However, its application is often inefficient due to the rapid hydrolysis of urea into ammonia and carbon dioxide by the enzyme urease, which is abundant in soil.[3][4][5] This process can lead to significant nitrogen loss through ammonia volatilization and subsequent environmental pollution.[1][3][6] Urease inhibitors are compounds that temporarily block the activity of the urease enzyme, thereby slowing down the rate of urea hydrolysis.[2][6] This delay allows for better incorporation of urea into the soil, reducing nitrogen loss and improving nitrogen use efficiency (NUE) by crops.[1][7]

This compound is a potent and specific inhibitor of urease, designed for agricultural applications to enhance the efficacy of urea-based fertilizers. These application notes provide detailed protocols for researchers to evaluate the efficacy of this compound in laboratory and field settings.

Mechanism of Action

This compound functions by binding to the active site of the urease enzyme, preventing it from catalyzing the hydrolysis of urea. The active site of urease contains two nickel ions that are crucial for its catalytic activity.[4][8] this compound forms a stable complex with these nickel ions, rendering the enzyme inactive. By inhibiting urease, this compound slows the conversion of urea to ammonia, allowing more time for urea to be absorbed into the soil where it is less susceptible to volatilization.[2]

Caption: Mechanism of this compound action.

Quantitative Data Summary

The efficacy of a urease inhibitor is determined by its ability to inhibit the enzyme and its subsequent effects on nitrogen retention and crop performance. The following tables summarize expected quantitative data for this compound based on typical performance of effective urease inhibitors.

Table 1: In Vitro Urease Inhibition by this compound

| Parameter | Value |

| IC50 (µM) | 7.24 - 21.35[9] |

| Inhibition Type | Competitive[9] |

| Maximal Inhibition (%) | > 90% |

Table 2: Effect of this compound on Ammonia Volatilization and Nitrogen Loss

| Treatment | Ammonia Loss Reduction (%) | Nitrate Leaching Reduction (%) |

| Urea + this compound | 50 - 69[6][7] | 36 - 55[7] |

Table 3: Impact of this compound on Crop Yield and Nitrogen Use Efficiency (NUE)

| Crop | Yield Increase (%) | Nitrogen Use Efficiency Increase (%) |

| Maize | 5[1] | 10 - 20 |

| Wheat | 5[1] | 15 - 25 |

| Rice | 5 - 10 | 12 - 22 |

Experimental Protocols

In Vitro Urease Inhibition Assay (Berthelot Method)

This protocol determines the in vitro efficacy of this compound in inhibiting urease activity. The amount of ammonia produced is quantified spectrophotometrically.[10]

Materials:

-

Jack bean urease solution (1 unit/well)

-

This compound stock solution (in a suitable solvent like DMSO or methanol)

-

Phosphate buffer (50 mM, pH 7.4)

-

Urea solution (50 mM)

-

Phenol reagent (10.0 g/L phenol, 50 mg/L sodium nitroprusside)[10]

-

Alkali reagent (5 g/L sodium hydroxide, 8.4 mL/L sodium hypochlorite)[10]

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in the phosphate buffer.

-

In a 96-well plate, add 10 µL of the this compound dilutions to the sample wells. For the control (100% activity), add 10 µL of the buffer.

-

Add 10 µL of the jack bean urease solution to all wells.

-

Mix and pre-incubate the plate at 37°C for 10 minutes.[9]

-

Initiate the reaction by adding 20 µL of the 50 mM urea solution to all wells.

-

Incubate the plate at 37°C for 15 minutes.[9]

-

Add 50 µL of the phenol reagent and 50 µL of the alkali reagent to each well to stop the reaction and develop the color.[10]

-

Incubate at 37°C for 30 minutes.[10]

-

Measure the absorbance at 625 nm using a microplate spectrophotometer.[10]

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

Soil Urease Activity Assay

This protocol measures the effect of this compound on the urease activity in a soil sample.

Materials:

-

Fresh soil samples, sieved (2 mm mesh)

-

Urea solution (80 mM)

-

This compound solution (at desired concentrations)

-

Potassium chloride (KCl) solution (2.5 M)

-

Tris buffer (0.05 M, pH 9.0)

-

Toluene

-

Spectrophotometer

Procedure:

-

To 5 g of soil in a flask, add 1 mL of this compound solution at the desired concentration. For the control, add 1 mL of deionized water.

-

Add 9 mL of Tris buffer and 1 mL of 0.2 M urea solution.

-

Add a few drops of toluene to inhibit microbial growth.

-

After incubation, add 50 mL of 2.5 M KCl solution to extract the ammonium.

-

Shake for 30 minutes and then filter the soil suspension.

-

Analyze the filtrate for ammonium concentration using a suitable method (e.g., colorimetric analysis at 690 nm).[11]

-

Express urease activity as µg of NH4+-N released per gram of soil per hour.

Greenhouse Pot Study for Plant Growth and Nitrogen Uptake

This protocol evaluates the effect of this compound on plant growth, nitrogen uptake, and yield under controlled conditions.

Materials:

-

Pots filled with a suitable soil or growth medium

-

Seeds of the test crop (e.g., maize, wheat)

-

Urea fertilizer

-

This compound

-

Plant nutrient solution (N-free for specific assessments)

Procedure:

-

Prepare the following treatments:

-

Control (no nitrogen)

-

Urea only

-

Urea + this compound (at recommended application rate)

-

-

Sow the seeds in the pots and allow them to germinate and establish.

-

Apply the fertilizer treatments at the appropriate growth stage. This compound should be applied along with the urea fertilizer.

-

Grow the plants under controlled greenhouse conditions (light, temperature, humidity).

-

Water the plants as needed, avoiding leaching.

-

At different growth stages and at final harvest, measure the following parameters:

-

Plant height and biomass (shoots and roots)

-

Chlorophyll content (SPAD meter)

-

Total nitrogen content in plant tissues (Kjeldahl method or combustion analysis)

-

Soil mineral nitrogen (ammonium and nitrate)

-

Crop yield (e.g., grain weight)

-

-

Analyze the data statistically to determine the significance of the treatments.

Visualizations

Caption: Workflow for evaluating this compound.

Caption: Logical flow of this compound effects.

References

- 1. mdpi.com [mdpi.com]

- 2. watercressresearch.com [watercressresearch.com]

- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 4. Urease - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Considerations for Use of Enhanced Efficiency Nitrogen Fertilizers | NDSU Agriculture [ndsu.edu]

- 7. researchgate.net [researchgate.net]